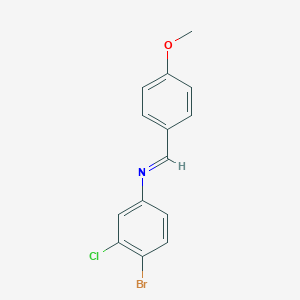![molecular formula C12H9N3O4 B325772 2-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]BENZAMIDE](/img/structure/B325772.png)
2-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]BENZAMIDE is a chemical compound with the molecular formula C12H9N3O4 and a molecular weight of 259.22 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]BENZAMIDE typically involves the reaction of 5-nitro-2-furaldehyde with 2-aminobenzamide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan ring and benzamide moiety can participate in substitution reactions with various reagents.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and other reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with enzymes and proteins, disrupting their normal functions and leading to cell death.
Comparison with Similar Compounds
2-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]BENZAMIDE can be compared with other nitrofuran derivatives, such as nitrofurantoin and furazolidone. These compounds share similar structural features, including the presence of a nitro group attached to a furan ring. this compound is unique in its specific substitution pattern and the presence of a benzamide moiety, which may contribute to its distinct biological activities and applications.
Similar compounds include:
- Nitrofurantoin
- Furazolidone
- Nitrofurazone
These compounds are also known for their antimicrobial properties and are used in various medical applications.
Properties
Molecular Formula |
C12H9N3O4 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-[(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H9N3O4/c13-12(16)9-3-1-2-4-10(9)14-7-8-5-6-11(19-8)15(17)18/h1-7H,(H2,13,16) |
InChI Key |
YXVVCZWBJZIIGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Isopropylbenzylidene)amino]-4-methylphenol](/img/structure/B325691.png)

![2-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-4-NITROPHENOL](/img/structure/B325694.png)
![3-chloro-2-methyl-N-[4-(methylsulfanyl)benzylidene]aniline](/img/structure/B325695.png)
![propyl 4-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzoate](/img/structure/B325697.png)
![(2-Methyl-3-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine](/img/structure/B325700.png)
![2-methyl-N-[(3-methyl-2-thienyl)methylene]-5-nitroaniline](/img/structure/B325703.png)
![2-{[4-(methylsulfanyl)benzylidene]amino}-N-phenylbenzamide](/img/structure/B325704.png)
![2-[(4-methylbenzylidene)amino]-N-phenylbenzamide](/img/structure/B325706.png)
![3-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzamide](/img/structure/B325707.png)
![(6E)-6-[(4-bromo-3-chloroanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B325710.png)
![4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline](/img/structure/B325711.png)

